
1H-Indole-2-carboxaldehyde, 2,3-dihydro-2-hydroxy-1,3,3-trimethyl-, (4-methoxyphenyl)methylhydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-2-carboxaldehyde, 2,3-dihydro-2-hydroxy-1,3,3-trimethyl-, (4-methoxyphenyl)methylhydrazone is a complex organic compound that belongs to the indole family Indoles are significant due to their presence in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole-2-carboxaldehyde, 2,3-dihydro-2-hydroxy-1,3,3-trimethyl-, (4-methoxyphenyl)methylhydrazone typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Introduction of Functional Groups: The 2-carboxaldehyde group can be introduced via Vilsmeier-Haack reaction, where the indole reacts with DMF and POCl3.
Hydrazone Formation: The final step involves the reaction of the indole-2-carboxaldehyde with (4-methoxyphenyl)methylhydrazine under mild conditions to form the hydrazone derivative.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and aldehyde groups, leading to the formation of corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or the hydrazone to a hydrazine derivative.
Substitution: Electrophilic substitution reactions can occur on the indole ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.
Reduction: NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride) in anhydrous solvents.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like AlCl3 (Aluminium chloride).
Major Products:
Oxidation: Indole-2-carboxylic acid derivatives.
Reduction: Indole-2-methanol derivatives.
Substitution: Various substituted indoles depending on the electrophile used.
Chemistry:
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology:
Enzyme Inhibition: May act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.
Antimicrobial Activity: Potential antimicrobial properties, making it a candidate for drug development.
Medicine:
Pharmaceuticals: Potential use in the development of new drugs, particularly those targeting neurological pathways due to the indole core’s relevance in neurotransmitter synthesis.
Industry:
Dyes and Pigments: Used in the synthesis of dyes and pigments due to its chromophoric properties.
Material Science:
Mechanism of Action
The mechanism by which this compound exerts its effects can vary depending on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The indole core can mimic natural substrates, allowing it to bind to active sites and inhibit enzyme function. In chemical reactions, its reactivity is largely determined by the functional groups present, which can participate in various organic transformations.
Comparison with Similar Compounds
1H-Indole-2-carboxaldehyde: Lacks the hydroxy and trimethyl groups, making it less reactive in certain contexts.
2,3-Dihydro-1H-indole: A simpler structure without the carboxaldehyde and hydrazone functionalities.
Uniqueness:
Functional Diversity: The presence of multiple functional groups (hydroxy, carboxaldehyde, hydrazone) makes it highly versatile in chemical synthesis.
Biological Activity: The specific arrangement of these groups can enhance its biological activity compared to simpler indole derivatives.
This compound’s unique structure and reactivity make it a valuable tool in both scientific research and industrial applications. Its potential in drug development and material science highlights its importance in advancing various fields of study.
Properties
CAS No. |
81241-99-8 |
|---|---|
Molecular Formula |
C20H25N3O2 |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
(2S)-2-[(E)-[(4-methoxyphenyl)-methylhydrazinylidene]methyl]-1,3,3-trimethylindol-2-ol |
InChI |
InChI=1S/C20H25N3O2/c1-19(2)17-8-6-7-9-18(17)22(3)20(19,24)14-21-23(4)15-10-12-16(25-5)13-11-15/h6-14,24H,1-5H3/b21-14+/t20-/m1/s1 |
InChI Key |
WFEBUOOJHMTGLF-DOAWATSRSA-N |
Isomeric SMILES |
CC1(C2=CC=CC=C2N([C@]1(/C=N/N(C)C3=CC=C(C=C3)OC)O)C)C |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C1(C=NN(C)C3=CC=C(C=C3)OC)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


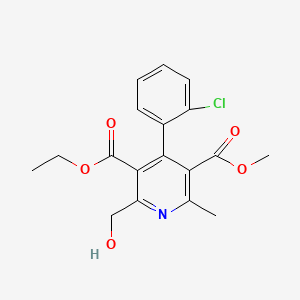


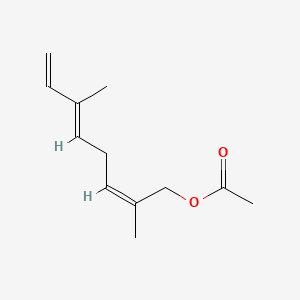

![Benzenesulfonic acid, 4-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-3-methyl-(butanamine)](/img/structure/B12764855.png)
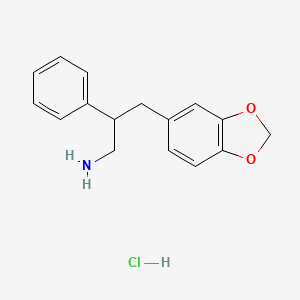
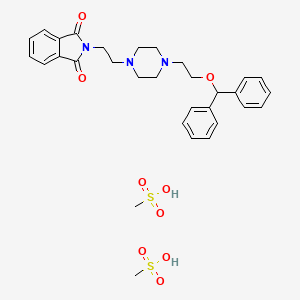
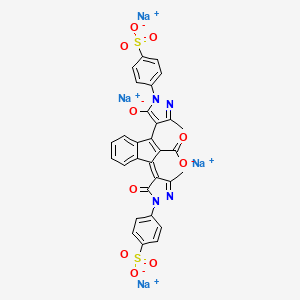
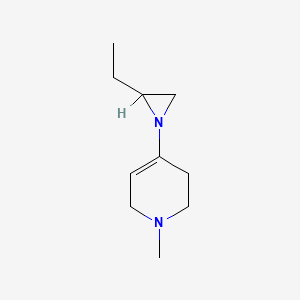
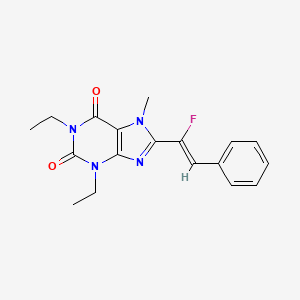

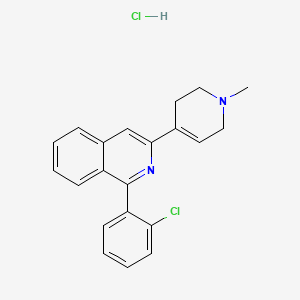
![10-[3-(diethylamino)propyl]tricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,9,11,13-heptaen-8-one;oxalic acid](/img/structure/B12764896.png)
